molecular formula C8H14N2O B6234329 3-azabicyclo[3.2.1]octane-3-carboxamide CAS No. 2105720-62-3

3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6234329
CAS No.: 2105720-62-3
M. Wt: 154.2
InChI Key:
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Description

3-azabicyclo[3.2.1]octane-3-carboxamide is a bicyclic amide compound with the molecular formula C8H14N2O. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.2.1]octane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride or acid chloride, followed by cyclization to form the bicyclic structure. For example, starting from tropinone, a series of reactions involving reduction, amination, and cyclization can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications or studied for their biological activities.

Scientific Research Applications

3-azabicyclo[3.2.1]octane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a scaffold for drug design.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and specificity, which can modulate biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tropane: A bicyclic compound with a similar core structure, known for its presence in alkaloids like cocaine and atropine.

    Quinuclidine: Another bicyclic amine with a nitrogen atom in the ring, used in various chemical syntheses and as a catalyst.

    Piperidine: A six-membered ring containing nitrogen, commonly used in organic synthesis and pharmaceuticals.

Uniqueness

3-azabicyclo[321]octane-3-carboxamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties

Properties

CAS No.

2105720-62-3

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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